REACTION_CXSMILES
|
[Cl:1][CH:2]=[C:3]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH2:5][O:4]1.[CH:10]([OH:12])=[O:11]>>[Cl:1][CH2:2][C:3](=[O:4])[C:7]([CH3:9])([CH3:8])[CH2:6][CH2:5][O:11][CH:10]=[O:12]
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Name
|
|
Quantity
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29.2 g
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Type
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reactant
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Smiles
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ClC=C1OCCC1(C)C
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
|
C(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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Fractional distillation
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Name
|
|
Type
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product
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Smiles
|
ClCC(C(CCOC=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.174 mol | |
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |